Product packaging for 1-hydroxy-3H-indol-2-one(Cat. No.:CAS No. 18108-55-9)

1-hydroxy-3H-indol-2-one

Cat. No.: B095057
CAS No.: 18108-55-9
M. Wt: 149.15 g/mol
InChI Key: PYTNPSPLGMPZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-hydroxy-3H-indol-2-one is a high-purity oxindole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and privileged scaffold for the development of biologically active molecules. Its core structure is featured in research targeting kinase inhibition, with studies exploring its derivatives as potential c-Src inhibitors for anticancer applications . The indolin-2-one core, to which this compound belongs, is a well-established structure in drug discovery, forming the basis of several therapeutic agents . Researchers value this compound for its synthetic versatility. It can be used in condensation reactions, such as with benzaldehydes, to generate novel compounds for biological screening . The broader class of oxindole derivatives demonstrates a wide spectrum of researched biological activities, including antimicrobial and antioxidant properties, highlighting the potential of this chemical class . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B095057 1-hydroxy-3H-indol-2-one CAS No. 18108-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTNPSPLGMPZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315952
Record name 1-hydroxy-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-55-9
Record name NSC298293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Hydroxy 3h Indol 2 One and Its Derivatives

Established Synthetic Routes to the 1-Hydroxy-3H-indol-2-one Scaffold

The formation of the fundamental this compound structure can be achieved through several established synthetic pathways, primarily involving direct synthesis from acyclic precursors or the modification of existing heterocyclic systems.

Direct synthesis methods typically involve the cyclization of suitably substituted aromatic precursors. A prominent strategy is the reductive cyclization of 2-nitrophenyl derivatives. For instance, the tandem reduction-cyclization of di-t-butyl 2-nitrophenylmalonates provides a selective and efficient route to t-butyl 3-alkyl-N-hydroxy-oxindole-3-carboxylates. semanticscholar.org This approach utilizes a combination of Rh/C and hydrazine (B178648) monohydrate to first reduce the nitro group to a hydroxylamine (B1172632), which then undergoes an accelerated intramolecular cyclization. semanticscholar.org This method has proven effective for gram-scale synthesis without the need for column chromatography. semanticscholar.org

Another direct approach involves the oxidative dearomatization of 3-substituted indoles. A metal-free method using a sulfonium (B1226848) intermediate, generated in situ from DMSO and alkyl bromides, allows for the dual vicinal functionalization of indoles to yield 3-hydroxy-2-oxindoles, where water acts as the oxygen source. rsc.org This one-step process proceeds at ambient temperature and demonstrates broad substrate scope. rsc.org

Furthermore, cyclization of α-chloroacetanilides catalyzed by palladium with a specific biarylphosphine ligand can produce oxindoles, and modifications of this strategy can be envisioned for the synthesis of N-hydroxy analogues. organic-chemistry.org Metal-free halocarbocyclization of alkenes mediated by (NH4)2S2O8 in water also presents a practical and environmentally friendly route to halo-containing oxindoles, which could potentially be adapted for N-hydroxy derivatives. acs.org

The N-hydroxy group can also be introduced into a pre-existing oxindole (B195798) or isatin (B1672199) scaffold through functional group interconversion. A common method is the reduction of the corresponding N-hydroxyisatin (1-hydroxyindole-2,3-dione). However, the synthesis of N-hydroxyisatin itself can be challenging.

A notable synthesis of N-hydroxy-3-aroylindoles involves the reaction of nitrosobenzene (B162901) derivatives with ynones, which can then be further transformed. rsc.org Additionally, the oxidation of indoles represents a viable pathway. While the oxidation of indoles can often lead to a mixture of products, specific reagents and conditions have been developed for selective transformations. nih.gov For example, halide catalysis using oxone as the terminal oxidant has been shown to be an efficient method for the oxidation of C3-substituted indoles to 2-oxindoles. nih.govnih.gov While not directly yielding the N-hydroxy product, this highlights the potential for oxidative strategies.

A tandem reduction-cyclization strategy starting from di-t-butyl 2-methyl-(2-nitrophenyl)malonate selectively yields the N-hydroxy-oxindole scaffold. semanticscholar.org This process involves the selective reduction of the nitro group to a hydroxylamine intermediate which then cyclizes. semanticscholar.org

Starting MaterialReagents and ConditionsProductYield (%)Reference
di-t-butyl 2-methyl-2-(2-nitrophenyl)malonateRh/C, hydrazine monohydratet-butyl N-hydroxy-3-methyl-oxindole-3-carboxylateNot specified semanticscholar.org
3-Substituted indolesDMSO, alkyl bromides, water3-Hydroxy-2-oxindolesBroad scope rsc.org
4-Nitro-nitrosobenzene and 1-(1-methyl-1H-indol-3-yl)prop-2-yn-1-oneToluene, 80 °C(1-hydroxy-5-nitro-1H-indol-3-yl)(1-methyl-1H-indol-3-yl)methanone47% rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted 1-hydroxyoxindoles is crucial for exploring their structure-activity relationships. Various strategies have been developed to achieve this, including regioselective functionalization, multicomponent reactions, and asymmetric synthesis.

Regioselective functionalization allows for the introduction of substituents at specific positions of the 1-hydroxyoxindole core. One such example is the palladium-catalyzed asymmetric prenylation of oxindoles, which can be controlled to achieve either linear or reverse prenylation with high regioselectivity and enantioselectivity. stanford.edu While this was demonstrated on N-protected oxindoles, the methodology holds promise for N-hydroxy analogues.

Ring-expansion reactions of oxindoles offer another pathway to substituted quinolinones, demonstrating the possibility of skeletal diversification which could potentially be applied to N-hydroxyoxindoles. nih.gov

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. A three-component reaction involving isatins, a secondary α-amino acid, and a vinyl selenone leads to the synthesis of spirooxindoles through a [3+2] cycloaddition/elimination cascade. mdpi.com This demonstrates the utility of isatin-derived intermediates, which are closely related to N-hydroxyoxindoles, in MCRs.

The synthesis of enantioenriched 3-substituted 3-hydroxyoxindoles is of significant importance due to their biological activities. Numerous catalytic asymmetric methods have been developed. beilstein-journals.org These often involve the reaction of isatins with various nucleophiles in the presence of a chiral catalyst.

Organocatalysis has emerged as a powerful tool in this context. For instance, chiral thiourea (B124793) organocatalysts have been used in domino Michael-cyclization reactions of 3-isothiocyanato oxindoles with β,γ-unsaturated α-keto esters to produce spirocyclic oxindoles with high diastereo- and enantioselectivities. bohrium.com Similarly, ammonium-tethered pyrrolidine-based organocatalysts have been employed for the asymmetric Michael addition/cyclization of α,β-unsaturated aldehydes with 3-hydroxyoxindoles in aqueous media, affording spirooxindole lactones in high yields and enantioselectivities. benthamdirect.com

Transition metal catalysis also plays a crucial role. Chiral CNN pincer Pd(II) complexes have been used for the asymmetric allylation of isatins, and iridium complexes have been utilized for the intramolecular hydroarylation of α-ketoamides to yield 3-substituted 3-hydroxy-2-oxindoles with high enantioselectivity. beilstein-journals.org

Reaction TypeCatalyst/ReagentsSubstratesProductEnantioselectivity (ee)Reference
Asymmetric Michael/cyclizationAmmonium-tethered pyrrolidine (B122466) organocatalyst3-Hydroxyoxindole, α,β-unsaturated aldehydesSpirooxindole lactonesup to 99% benthamdirect.com
Asymmetric allylationChiral CNN pincer Pd(II) complexIsatins, allylic compounds3-Allyl-3-hydroxyoxindolesHigh beilstein-journals.org
Asymmetric intramolecular hydroarylationIridium complex with chiral ligandα-Ketoamides3-Substituted 3-hydroxy-2-oxindolesup to 98% beilstein-journals.org
Asymmetric domino Michael-cyclizationChiral thiourea organocatalyst3-Isothiocyanato oxindoles, β,γ-unsaturated α-keto esters2′-Thioxospiro[indoline-3,4′-oxazolidin]-2-ones>99% bohrium.com

Synthetic Transformations of this compound as Building Blocks

The compound this compound, also known as N-hydroxyoxindole, is a versatile heterocyclic scaffold that serves as a valuable building block in organic synthesis. Its unique structural and electronic properties, conferred by the N-hydroxy group, allow for diverse synthetic transformations. This enables its use in constructing more complex molecular architectures, including those found in natural products and pharmacologically active molecules. The reactivity of the scaffold can be harnessed at multiple positions, primarily through transformations involving the N-hydroxy group and the active methylene (B1212753) group at the C3 position.

Role in Complex Organic Molecule and Natural Product Synthesis

The N-hydroxyindole framework is a key structural motif present in a variety of biologically active natural products. Consequently, N-hydroxy- and N-alkoxyindoles have been employed as crucial synthetic intermediates in the total synthesis of several complex alkaloids. Examples of natural products whose syntheses have utilized this scaffold include aetokthonotoxin, gelsedilam-type alkaloids, aspeverin, yuehchukene, and limaspermidine. nih.gov The presence of the N-hydroxy group provides a handle for unique cyclization strategies and further functionalization that are central to assembling these intricate molecular targets. nih.gov

While the broader class of N-hydroxyindoles is established in total synthesis, the isomeric 3-hydroxy-2-oxindole scaffold is a more commonly encountered motif in a wide array of natural products. beilstein-journals.orgjuniperpublishers.comresearchgate.net As a result, the use of 3-hydroxy-2-oxindoles as starting materials and key intermediates is more extensively documented in the literature for the synthesis of complex molecules. beilstein-journals.orgjuniperpublishers.com

Derivatization for Pharmacological Enhancement

The this compound core is a privileged structure that has been strategically modified to develop new therapeutic agents. Derivatization serves to modulate the compound's physicochemical properties and enhance its biological activity and target specificity. Key strategies include substitution at the C3-position and modification of the N-hydroxy group itself.

Modification at the C3-Position: Synthesis of 3-Arylidene-N-hydroxyoxindoles

A significant derivatization strategy involves the Knoevenagel condensation of this compound with various aromatic aldehydes. This reaction yields a series of 3-arylidene-N-hydroxyoxindoles, which have been investigated for their potential as anticancer agents. nih.gov

A study focusing on these derivatives revealed potent antiproliferative activity against the IGROV-1 ovarian carcinoma cell line, which has a wild-type p53 tumor suppressor gene. researchgate.netnih.gov The cytotoxicity was found to be considerably lower against a subline lacking p53 function, suggesting that the p53 transcription factor plays a role in determining the efficacy of these compounds. researchgate.netnih.gov The most promising compound from the series demonstrated significant therapeutic potential in a mouse xenograft model of an ascitic tumor, causing a notable delay in the onset of ascites. researchgate.netnih.gov

Interactive Table: Antiproliferative Activity of 3-Arylidene-N-hydroxyoxindole Derivatives

CompoundAr-SubstituentAntiproliferative Activity (IC₅₀) on IGROV-1 cellsReference
22 3-PhenoxybenzylideneNot specified, but synthesized for c-Src inhibition nih.gov
Lead Compound Varied ArylidenePotent, p53-dependent cytotoxicity researchgate.netnih.gov

Note: Specific IC₅₀ values for a range of derivatives are detailed in the source literature.

Modification of the N-Hydroxy Group

The N-hydroxy group of the indole (B1671886) core can be readily derivatized to afford N-alkoxy, N-acetoxy, or N-tosyloxy analogs. These transformations are typically achieved by treating the N-hydroxyindole with an appropriate electrophile, such as alkyl halides, acetic anhydride (B1165640), or p-tosyl chloride, often in the presence of a base. nih.gov

This derivatization is significant for two primary reasons. First, N-alkoxyindoles are themselves structural components of various bioactive natural products like stephacidin B and (R)-paniculidine B. nih.gov Second, synthetic derivatization can lead to enhanced pharmacological properties. For instance, converting indole-3-carbinol (B1674136) into an N-alkoxyindole derivative was found to enhance the G1 cell cycle arrest in human breast cancer cells. nih.gov

Interactive Table: Derivatives from Modification of the N-Hydroxy Group

Derivative TypeReagent ExampleResulting CompoundBiological Relevance / ApplicationReference
N-MethoxyindoleMethyl Iodide (MeI)1-Methoxy-3H-indol-2-oneFound in natural products; enhanced cell cycle arrest nih.gov
N-AcetoxyindoleAcetic Anhydride1-Acetoxy-3H-indol-2-oneSynthetic intermediate nih.gov
N-Tosyloxyindolep-Tosyl Chloride1-(Tosyloxy)-3H-indol-2-oneSynthetic intermediate nih.gov

These derivatization strategies underscore the utility of this compound as a versatile starting material for generating libraries of compounds with potential therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 3h Indol 2 One

Electrophilic and Nucleophilic Reactivity at Key Positions

The reactivity of 1-hydroxy-3H-indol-2-one is dictated by the interplay of its various functional groups. The electron-donating N-hydroxy group and the electron-withdrawing carbonyl group influence the electron density distribution across the molecule, activating or deactivating specific positions towards attack by electrophiles or nucleophiles.

Reactions at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole nucleus in 1-hydroxyindole (B3061041) derivatives can participate in nucleophilic substitution reactions. For instance, 1-hydroxytryptamine derivatives react with indoles in the presence of 85% formic acid to yield 1-(indol-3-yl)indoles. researchgate.netclockss.org This reaction proceeds via a proposed SN2 mechanism on the indole nitrogen. researchgate.net The N-hydroxy group is crucial for this reactivity, as its presence facilitates the nucleophilic attack. clockss.org In some cases, treatment with acid is sufficient to promote nucleophilic substitution at the N1 position. researchgate.net

Reactivity of the Carbonyl Group (C2)

The carbonyl group at the C2 position is a key site for nucleophilic attack. libretexts.org The carbon atom of the carbonyl is electron-poor, making it an electrophile that readily reacts with electron-rich nucleophiles. libretexts.org The presence of an electronegative substituent, such as the N-hydroxy group, can further activate the carbonyl group towards nucleophilic addition by withdrawing electron density. libretexts.org For instance, in 1-benzylindole-2,3-dicarboxylic anhydride (B1165640), the C2 carbonyl group is more reactive towards nucleophiles than the C3 carbonyl group. clockss.org This is because the resulting intermediate is more stable. clockss.org The presence of a carbonyl group at the C2 position in the oxindole (B195798) ring has been shown to be beneficial for inhibitory activity against the IDO1 enzyme. nih.gov

Substitutions at the C3 Position and Aromatic Ring System

The C3 position of the indole nucleus is the most reactive site for electrophilic substitution, being approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org This high reactivity is due to the stability of the cation formed upon electrophilic attack at this position. bhu.ac.in If the C3 position is already substituted, electrophilic attack generally occurs at the C2 position. bhu.ac.in Further substitution then typically proceeds on the benzene ring, often at the C5 position, especially under strongly acidic conditions that protonate C3. wikipedia.org

The nature of the substituent at the C3 position can significantly influence the biological activity of indole derivatives. nih.govnih.gov For example, in a series of 1H-indole-2-carboxamides, the inhibitory effect on the CB1 receptor was sensitive to the substituent at the C3 position. nih.gov Similarly, suitable substitutions at the C3 position of the oxindole ring have a considerable effect on IDO1 enzyme inhibition activity. nih.gov

The aromatic ring of the indole system can also undergo substitution reactions, although this generally requires the N1, C2, and C3 positions to be substituted first. wikipedia.org

Role of the N-Hydroxy Group in Reactivity (e.g., leaving group potential, N-oxide formation)

The N-hydroxy group plays a pivotal role in the reactivity of this compound. It can act as a leaving group, facilitating nucleophilic substitution reactions at the N1 position. researchgate.netclockss.org The introduction of a hydroxy group onto the indole nitrogen has been shown to enable unprecedented nucleophilic substitution reactions. clockss.org

Furthermore, 1-hydroxyindoles can be oxidized to form N-oxides. For example, 1-hydroxy-2,3-dimethylindole is rapidly converted to 3-hydroxy-2,3-dimethyl-3H-indole N-oxide in the presence of atmospheric oxygen. researchgate.netumich.edu This N-oxide can then undergo further reactions, such as treatment with acetic anhydride in pyridine (B92270) to yield various substituted indoles. researchgate.netumich.edu The formation of N-oxides is a key aspect of the chemistry of 1-hydroxyindoles and contributes to their diverse reactivity.

Oxidation and Reduction Pathways of this compound Systems

This compound and its derivatives can undergo both oxidation and reduction reactions, leading to a variety of products.

Oxidation: 1-hydroxyindoles are susceptible to oxidation, particularly in the presence of air. For instance, the unstable 1-hydroxy-2,3-dimethylindole is rapidly oxidized by atmospheric oxygen to form 3-hydroxy-2,3-dimethyl-3H-indole N-oxide. researchgate.netumich.edu Similarly, catalytic hydrogenation of certain 2-nitrophenylacetonitriles yields unstable N-hydroxy-2-amino-3-arylindoles, which undergo autoxidation to form 2-amino-3-aryl-3H-indol-3-ol 1-oxides. thieme-connect.comresearchgate.net The oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one with Jones' reagent (CrO₃ in H₂SO₄) or o-iodoxybenzoic acid (IBX) can be used to synthesize 1-hydroxy-1H-inden-2(3H)-one.

Reduction: The reduction of 1-hydroxyindole systems can also be achieved. For example, the reduction of N-2-(indol-3-yl)ethylindole-3-acetamide with triethylsilane in trifluoroacetic acid can lead to the formation of N-2-(2,3-dihydroindol-3-yl)ethyl-2,3-dihydroindole-3-acetamide. clockss.org The choice of reducing agent and reaction conditions can influence the outcome of the reduction. For example, sodium borohydride (B1222165) in acetic acid tends to favor the formation of N-2-(2,3-dihydroindol-3-yl)ethylindole-3-acetamide. clockss.org A general method for synthesizing 1-hydroxyindoles involves the reduction of indoles to 2,3-dihydroindoles followed by oxidation. researchgate.netumich.edu

Rearrangement and Cyclization Reactions

1-hydroxyindole derivatives are known to undergo a variety of rearrangement and cyclization reactions, often leading to the formation of new heterocyclic systems. researchgate.net

One notable rearrangement is the Claisen rearrangement. The enolization of 2-allyloxyindolin-3-ones, triggered by a base like DBU, leads to a Claisen rearrangement to produce 3-allyl-3-hydroxyindolin-2-ones. researchgate.net This reaction has been utilized in the total synthesis of alkaloids such as (±)-donaxaridine and (±)-convolutamydines A and E. researchgate.net

Another type of rearrangement involves the photoirradiation of 1-ethoxy-2-phenylindole in methanol (B129727), which produces 6-ethoxy-2-phenylindole as a minor product. researchgate.net Similarly, the reaction of 1-hydroxy-2-phenylindole (B159980) with tosyl chloride can yield 6-tosyloxy-2-phenylindole. researchgate.net

Electrochemical conditions can also induce rearrangements. For example, 3-hydroxy-2-oxindoles can undergo an unexpected rearrangement to form 3,1-benzoxazin-2-ones under electrochemical conditions. acs.org A proposed mechanism involves the initial oxidation of the 3-hydroxy-2-oxindole to a peroxide intermediate, which then rearranges to the benzoxazinone. acs.org

Cyclization reactions are also prevalent in the chemistry of 1-hydroxyindoles. For instance, the reduction of 2-nitrocinnamic acid with stannous chloride in alcoholic solvents can lead to an intramolecular cyclization to form N-hydroxyindoles. nih.gov Furthermore, base-catalyzed cyclization of 3-amino-5-hydroxy-4-(2-nitroaryl)pyrazoles can afford 7-substituted 1-hydroxy-3H-pyrazolo[3,4-c]cinnoline 5-N-oxides. researchgate.net

Reaction Mechanisms and Transient Intermediates (e.g., indolyl cations)

The chemical reactivity of this compound, also known as 1-hydroxyoxindole, is characterized by complex reaction mechanisms that often involve the formation of highly reactive transient intermediates. The presence of the N-hydroxy group significantly influences the electronic properties and reaction pathways of the oxindole core, facilitating transformations that are not typical for standard oxindoles. Mechanistic investigations have revealed the involvement of both cationic and radical species, depending on the reaction conditions and reagents.

Much of the detailed mechanistic work has been conducted on the structurally related 3-hydroxyoxindoles, where the C3-hydroxyl group serves as a leaving group to generate reactive species. These studies provide critical insight into the potential intermediates accessible from the oxindole framework.

Formation of Cationic Intermediates and 2H-Indol-2-one

Under acidic conditions, the hydroxyl group of 3-hydroxyoxindoles can be protonated, leading to its elimination as a water molecule. This process generates a highly stabilized carbocationic intermediate at the C3 position. This electrophilic species is central to a variety of substitution reactions.

In a related process, the elimination of water from a 3-hydroxy substituted 1,3-dihydroindol-2-one can form a highly reactive, quasi-antiaromatic 2H-indol-2-one intermediate. semanticscholar.org This species acts as a potent electrophile. The subsequent reaction with nucleophiles, such as π-systems (styrene, furan), proceeds in a stepwise manner. This involves an initial nucleophilic attack on the 2H-indol-2-one, leading to a carbocation intermediate, which then loses a proton to yield the substituted oxindole product. semanticscholar.org Intramolecular versions of this reaction, where the nucleophile is a tethered alkene, proceed via a distinct tertiary carbocation intermediate to form spiro-substituted oxindoles. semanticscholar.org

Table 1: Generation and Reaction of Cationic Intermediates from Hydroxyoxindoles

Precursor Conditions Proposed Intermediate Nucleophile / Reactant Product Type Ref
3-Hydroxy-substituted 1,3-dihydroindol-2-one Lewis Acid (e.g., BF₃·OEt₂) 2H-Indol-2-one / Carbocation Styrene, Furan, Thiophene Substituted Oxindoles semanticscholar.org
3-Hydroxy-substituted 1,3-dihydroindol-2-one with tethered alkene Lewis Acid Tertiary Carbocation Internal Alkene Spiro-substituted Oxindoles semanticscholar.org
3-Hydroxy-2-oxindoles Brønsted or Lewis Acid C3-Carbocation Phenols, Thiols, Alcohols 3-Substituted Oxindoles acs.org

Formation of Radical Intermediates

Electrochemical methods have unveiled alternative reaction pathways involving radical species. An unexpected rearrangement of 3-hydroxyoxindoles to 3,1-benzoxazin-2-ones under electrochemical conditions highlights this distinct reactivity. acs.orgnih.gov

Mechanistic experiments provide compelling evidence for a radical-mediated pathway. Control experiments ruled out atmospheric oxygen and water as the source of the additional oxygen atom in the product. acs.org The proposed mechanism involves the initial oxidation of the 3-hydroxyoxindole at the anode to form a peroxide intermediate . acs.orgnih.gov This intermediate is hypothesized to rearrange through one of two pathways, such as a Baeyer-Villiger type rearrangement or an oxa-Dowd–Beckwith-type rearrangement, to generate a benzoxazinone benzylic radical . acs.orgnih.gov The presence of this radical was substantiated by trapping experiments using butylated hydroxytoluene (BHT), which resulted in the exclusive formation of a BHT-benzoxazinone adduct. acs.orgnih.gov This radical intermediate can then undergo a second oxidation to form a stabilized benzylic carbocation, which is subsequently trapped by a solvent molecule like methanol to yield the final product. acs.orgnih.gov

Table 2: Proposed Mechanism for Electrochemical Rearrangement

Step Description Intermediate Species Evidence Ref
1 Anodic oxidation of 3-hydroxyoxindole. Peroxide Intermediate (I) Positive control experiment with a prepared peroxide yielded the final product. acs.orgnih.gov
2 Rearrangement of peroxide intermediate. Benzoxazinone Benzylic Radical (II) Trapping experiment with BHT afforded an adduct, confirming a radical intermediate. acs.orgnih.gov
3 Second anodic oxidation. Benzylic Carbocation (III) - acs.orgnih.gov
4 Nucleophilic trapping by solvent. Final Product (e.g., 2-methoxy-3,1-benzoxazin-2-one) Product characterization. acs.orgnih.gov

Role of the N-Hydroxy Group

While many studies focus on intermediates generated from a C3-hydroxyl group, the N-hydroxy group of this compound is fundamental to its unique reactivity. In tandem reduction-cyclization reactions to synthesize N-hydroxy-oxindoles, the N-hydroxyaniline precursor's cyclization is promoted by both acids and bases, indicating its amphiphilic electronic nature. semanticscholar.org Furthermore, 1-hydroxyindoles have been shown to undergo nucleophilic substitution reactions directly on the indole nucleus, a transformation not commonly observed for standard indoles and which underscores the activating nature of the N-hydroxy group. clockss.org

Pharmacological Profiles and Biological Activities of 1 Hydroxy 3h Indol 2 One Scaffolds

Comprehensive Overview of Reported Biological Activities of Indole (B1671886)/Oxindole (B195798) Derivatives

Derivatives of indole and oxindole are recognized for their diverse pharmacological effects, which include anticancer, anti-inflammatory, and antimicrobial properties.

The 1-hydroxy-3H-indol-2-one scaffold has been a focal point in the development of novel anticancer agents. A series of 3-arylidene-N-hydroxyoxindoles demonstrated significant antiproliferative and proapoptotic activity against the IGROV-1 ovarian carcinoma cell line with wild-type p53. unimi.it The cytotoxicity of these compounds was notably lower in a mutant cell line lacking functional p53, suggesting that this transcription factor plays a key role in their mechanism of action. unimi.it

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, which are structurally related to the oxindole core, have shown cytotoxicity against various human carcinoma cell lines, including those derived from the breast and prostate. nih.gov Specifically, isatin isolated from the flowers of Couroupita guianensis displayed a cytotoxic effect on HL60 cells with a CC50 of 2.94 μg/ml. nih.gov Furthermore, some N-alkyl-substituted isatins have also been investigated for their cytotoxic potential. acs.org

The antiproliferative actions of 5-hydroxyoxindole (B181108) have been described for different tumor cells at concentrations below 10-6 mol L-1. scispace.com Additionally, some 3-indolyl-3-hydroxy oxindole derivatives have been synthesized and evaluated for their antifungal properties against plant pathogenic fungi, with some compounds showing remarkable and broad-spectrum activities. nih.gov

Hybrids of 1,2,4-oxadiazole (B8745197) and 3-hydroxy-2-oxindole have been synthesized and shown to possess in vitro activities against intracellular amastigotes of Trypanosoma cruzi and Leishmania infantum, the protozoan parasites responsible for Chagas disease and leishmaniasis, respectively. nih.govusp.br The cytotoxicity of these compounds was evaluated against HFF-1 fibroblasts and HepG2 hepatocytes to determine their selectivity. nih.govusp.br

Derivatives of this compound have demonstrated notable anti-inflammatory properties. A study on 4-hydroxy-3-[(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl)-1-methyl-3,4-dihydroquinoline-2-ones revealed their potential as anti-inflammatory agents. researchgate.net Certain synthesized compounds from this series showed significant activity in a carrageenan-induced rat paw edema model. researchgate.net

In another study, a series of indole-2-one and 7-aza-2-oxindole derivatives were designed based on the structure of tenidap, a known anti-inflammatory drug. dovepress.com These compounds were evaluated for their ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that the indole-2-one series generally exhibited greater anti-inflammatory activity than the 7-aza-2-oxindole series. dovepress.com

Furthermore, a 5-hydroxyoxindole derivative has been shown to attenuate LPS-induced inflammatory responses by activating the p38-Nrf2 signaling axis. nih.gov This compound was found to induce the activation of the MKK3/6-p38 pathway, which is necessary for the transcriptional activation of Nrf2. nih.gov

The this compound scaffold and its derivatives have been explored for their antimicrobial and antiviral activities. For instance, 1,3-dihydro-2H-indol-2-one and its derivatives have demonstrated antimicrobial action. biologiachile.cl New 1,3-dihydro-3-hydroxy-2H-indol-2-ones have also shown promising antibacterial and antifungal activities. researchgate.netnih.gov Specifically, some 3-amino-1-hydroxy-oxindole and related compounds have displayed significant antimicrobial activity. nih.gov

In the realm of antiviral research, new thiazole, 1,2,4-triazole, and oxindole derivatives have been synthesized and evaluated for their antiviral activity. scispace.comresearchgate.net While some of these compounds exhibited cytotoxicity, their antiviral activity against a panel of viruses including Reo-1, Sb-1, VSV, RSV, YFV, and VV was not significant. scispace.com However, some oxindole derivatives showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV). scispace.com

Beyond the aforementioned activities, derivatives of this compound have been associated with other notable biological effects. For example, 1-hydroxy-1H-inden-2(3H)-one, a related bicyclic organic compound, has been studied for its potential as a bioactive compound with research ongoing into its therapeutic uses, particularly in the context of neurodegenerative diseases. Additionally, certain oxindole derivatives have been investigated as orally active potent growth hormone secretagogues. acs.org

Molecular Targets and Underlying Mechanisms of Action

The biological activities of this compound derivatives are often attributed to their interaction with specific molecular targets, leading to the modulation of various cellular pathways.

A significant mechanism of action for many oxindole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.

VEGFR Inhibition: Sunitinib, an indolin-2-one derivative, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. lookchem.comnih.gov VEGFR plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comjnephropharmacology.com By inhibiting VEGFR, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

c-Src Inhibition: The inhibition of the non-receptor tyrosine kinase c-Src is another important anticancer strategy. nih.govtandfonline.com Several functionalized indolinones have been synthesized and evaluated for their inhibitory potency against c-Src. nih.govtandfonline.com Molecular modeling studies have suggested that the presence of an amino group can enhance the affinity of these compounds for the kinase. tandfonline.com For instance, 1-hydroxy-3–(3-phenoxybenzylidene)indolin-2-one was synthesized and showed a modest inhibition profile towards c-Src. nih.gov

Protein-Protein Interaction Modulation (e.g., MDM2-p53)

The interaction between the tumor suppressor protein p53 and its primary negative regulator, mouse double minute 2 homolog (MDM2), is a critical target in cancer therapy. google.commdpi.com The p53 protein plays a pivotal role in cell cycle control, DNA repair, and apoptosis in response to cellular stress. acs.org MDM2 inhibits p53's function by directly binding to its transactivation domain and promoting its degradation through E3 ubiquitin ligase activity. google.comgoogle.com In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2. acs.org Therefore, inhibiting the MDM2-p53 protein-protein interaction (PPI) can liberate p53, restoring its tumor-suppressive functions. google.comgoogle.com

The this compound (also known as oxindole) scaffold has proven to be a valuable template for developing potent MDM2-p53 PPI inhibitors. nih.gov A notable class of these inhibitors is the spiro-oxindoles. Initial designs, such as the spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold, showed promise but were susceptible to epimerization, leading to chemical instability. nih.gov Subsequent research led to the development of novel, chemically stable spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds. nih.gov

Structure-based optimization of these scaffolds, inspired by natural product architectures, has yielded highly potent and selective inhibitors. acs.orgnih.gov These compounds effectively mimic key p53 residues (Phe19, Trp23, and Leu26) that are crucial for binding to the hydrophobic pocket of MDM2. mdpi.com For instance, the introduction of specific substituents, such as a 3-chloro-2-fluorophenyl group at the 3'-position of the pyrrolidine (B122466) ring, has been shown to significantly enhance binding affinity. acs.orgnih.gov

One such advanced compound, BI-0252 , a complex spiro[indole-3,2′-pyrrolo[3,2-b]pyrrole] derivative, demonstrated high selectivity and in vivo efficacy in a SJSA-1 osteosarcoma xenograft model, which has amplified MDM2 and wild-type p53. acs.orgnih.gov This highlights the therapeutic potential of using this compound-based scaffolds to reactivate p53 in cancers. acs.org

Compound ClassTarget InteractionKey Structural FeatureSignificance
Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-oneMDM2-p53Chemically stable spiro-oxindole coreOvercomes epimerization issues of earlier scaffolds. nih.gov
BI-0252MDM2-p53Complex fused spiro[indole-3,2′-pyrrolo[3,2-b]pyrrole] systemDemonstrates in vivo efficacy in a xenograft model. acs.orgnih.gov

Enzyme Inhibition Beyond Kinases

The this compound scaffold is a versatile platform for designing inhibitors of various enzymes, not limited to kinases. Research has demonstrated their efficacy against enzymes such as cholinesterases, lipoxygenase (LOX), and lactate (B86563) dehydrogenase (LDH).

Cholinesterase and Lipoxygenase Inhibition: New oxindole alkaloids, Costinone A and Costinone B , isolated from Isatis costata, have shown promising inhibitory activity against butyrylcholinesterase (BChE) and lipoxygenase (LOX). clockss.org Both compounds were found to be non-competitive inhibitors of these enzymes. Costinone A exhibited stronger inhibition against both BChE (Ki = 20.2 µM) and LOX (Ki = 16.5 µM) compared to Costinone B (BChE Ki = 46.3 µM; LOX Ki = 28.6 µM). clockss.org The higher potency of Costinone A is attributed to its trihydroxyphenyl group, suggesting that the substitution pattern on the phenyl ring attached to the indolic nitrogen is crucial for activity. clockss.org

Lactate Dehydrogenase (LDH) Inhibition: The N-hydroxyindole-2-carboxylate (NHI) scaffold has been identified as a potent inhibitor of human lactate dehydrogenase-A (LDH-A), an enzyme that is a strategic target in cancer therapy due to the reliance of many cancer cells on glycolysis. nih.gov A comparative study highlighted that methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate (NHI-2) , a methyl ester of the NHI class, displayed optimal properties in cell-based assays. It effectively reduced lactate production in cancer cells, likely due to enhanced cellular uptake compared to its carboxylic acid counterpart, demonstrating its potential as an anti-glycolytic agent. nih.gov

HIV-1 Reverse Transcriptase Inhibition: Derivatives of 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one have been synthesized and evaluated as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). researchgate.net Compounds such as 5c and 5e showed encouraging potency against the RT enzyme and HIV-1 replication in low micromolar to nanomolar concentrations. researchgate.net Structure-activity relationship (SAR) studies indicated that halogen substitutions (bromo or chloro) at the 5th position of the oxindole ring and a methoxy (B1213986) or chloro group at the ortho position of the phenyl ring significantly enhanced inhibitory activity. researchgate.net

CompoundEnzyme TargetInhibitory Activity (Ki / IC50)Source/Type
Costinone AButyrylcholinesterase (BChE)20.2 ± 0.02 µM (Ki)Natural Product clockss.org
Costinone BButyrylcholinesterase (BChE)46.3 ± 0.1 µM (Ki)Natural Product clockss.org
Costinone ALipoxygenase (LOX)16.5 ± 0.04 µM (Ki)Natural Product clockss.org
Costinone BLipoxygenase (LOX)28.6 ± 0.04 µM (Ki)Natural Product clockss.org
NHI-2Lactate Dehydrogenase A (LDH-A)Effective lactate reduction in cellsSynthetic nih.gov
Compound 5c (3-hydroxy-indolin-2-one derivative)HIV-1 Reverse TranscriptaseLow micromolar to nanomolarSynthetic researchgate.net

Therapeutic Applications and Disease Models

The diverse biological activities of this compound derivatives have translated into potential therapeutic applications across a spectrum of diseases, as demonstrated in various preclinical and disease models.

Anticancer: The most prominent therapeutic application is in oncology. By inhibiting the MDM2-p53 interaction, spiro-oxindole derivatives can reactivate p53 in cancer cells, leading to cell-cycle arrest and apoptosis. acs.orgnih.gov This strategy is particularly relevant for the approximately 50% of human cancers that retain wild-type p53 but have it inactivated by overexpressed MDM2. acs.org Furthermore, inhibition of LDH-A by N-hydroxyindole-2-carboxylates presents an alternative anticancer strategy by targeting the metabolic hallmark of cancer cells known as the Warburg effect. nih.gov

Antiviral: The scaffold has shown significant promise in developing antiviral agents. Derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus. researchgate.net This positions them as potential candidates for anti-HIV drug development.

Antimicrobial: Various derivatives have demonstrated broad-spectrum antimicrobial activity.

Antibacterial: 3-hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one (1b ) was found to be as active as the antibiotic imipenem (B608078) against Staphylococcus aureus. farmaceut.org

Antifungal: A series of 3-indolyl-3-hydroxy oxindole derivatives were synthesized and showed notable antifungal properties against several plant pathogenic fungi. mdpi.com For example, 5-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one (3d) exhibited strong inhibitory effects. mdpi.com

Neuroprotection and CNS Disorders: The interaction of these scaffolds with CNS targets suggests potential neurological applications.

Spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-one derivatives have shown protective effects against hypobaric hypoxia and brain edema induced by triethyltin (B1234975) in animal models, indicating potential for treating conditions involving cerebral hypoxia and swelling. nih.gov

The affinity of certain indole derivatives for NMDA and sigma receptors points towards potential uses in epilepsy or other neurological disorders, although further optimization is required. nih.gov

Anti-inflammatory: Hybrid molecules incorporating the 2-oxoindolinylidene moiety have been synthesized and evaluated for anti-inflammatory and analgesic activities. Derivatives such as 3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide showed significant anti-inflammatory effects in animal models, comparable to standard drugs. scielo.br

Therapeutic AreaDisease Model / TargetExample Compound Class/DerivativeReference
AnticancerMDM2-amplified tumors (e.g., Osteosarcoma)Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones acs.orgnih.gov
AnticancerGlycolytic cancer cellsN-hydroxyindole-2-carboxylates (NHI) nih.gov
AntiviralHIV-1 Infection3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones researchgate.net
AntibacterialStaphylococcus aureus infection3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones farmaceut.org
AntifungalPlant pathogenic fungi3-indolyl-3-hydroxy oxindoles mdpi.com
NeuroprotectionHypoxia / Brain EdemaSpiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones nih.gov
Anti-inflammatoryInflammation / Pain modelsOxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazides scielo.br

Structure Activity Relationship Sar Studies of 1 Hydroxy 3h Indol 2 One Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-hydroxy-3H-indol-2-one analogues can be significantly altered by introducing different substituents at various positions of the indole (B1671886) core. These modifications influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which play a role in its interaction with biological macromolecules.

N-Substitutions

The nitrogen atom of the indole ring is a key position for modification. While direct N-substitution on the this compound scaffold itself is less commonly explored in the provided context, studies on related indole structures provide valuable inferences. For instance, in a series of spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds, which share the core indole structure, modifications at the R1 position (equivalent to the N-1 position) showed that larger substituents did not always lead to improved potency. acs.org In fact, compounds with a methyl group at R1 showed comparable potency to those with a hydrogen at the same position. acs.org

In another study on indole-2-carboxamides, the nature of the substituent on the nitrogen of an attached piperidine (B6355638) ring at the 4-position of a phenyl ring B was critical. nih.gov Dialkylamino analogs showed sensitivity to the length of the alkyl chain, with activity increasing from methyl to ethyl and then decreasing with a propyl group. nih.gov This suggests that the size and nature of N-substitutions can have a profound impact on biological activity, likely by influencing the compound's fit within a receptor's binding pocket.

Substitutions at the C3 Position

The C3 position of the this compound core is a frequent site for modification and has been shown to be critical for biological activity. The most common substitution at this position in simple indole alkaloids involves acyclic chains. nih.gov In a series of 3-(hetero)arylideneindolin-2-ones, the introduction of a phenyl ring connected by a conjugated vinyl fragment to the C3 position was a key structural feature. tandfonline.com Various substituents on this phenyl ring, including cyano, nitro, dimethylamino, phenolic, and carboxylic groups, were investigated to probe the effects of different stereoelectronic properties. tandfonline.com

Furthermore, the introduction of a 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus has been a successful strategy in developing anti-HIV-1 agents. researchgate.netbohrium.comnih.gov The nature of the substituent on the phenyl ring of this C3 side chain significantly influenced the inhibitory activity against HIV-1 reverse transcriptase. researchgate.netbohrium.comnih.gov Specifically, methoxy (B1213986) or chloro groups at the ortho position of the phenyl ring were found to be favorable for activity. researchgate.netbohrium.comnih.gov

The following table summarizes the impact of various C3 substituents on the biological activity of this compound analogues:

C3 SubstituentBiological ActivityReference
(Hetero)arylidenec-Src inhibition tandfonline.com
3-hydroxy-3-(2-oxo-2-phenylethyl)Anti-HIV-1 activity researchgate.netbohrium.comnih.gov
Amino-substituted chalconeSelective adenosine (B11128) A1 receptor affinity nih.gov

Aromatic Ring Substitutions

Modifications to the benzene (B151609) ring of the this compound scaffold have a significant impact on biological activity. In a study of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to this compound, the inhibitory potency against D-amino acid oxidase (DAAO) was largely dependent on the size and position of substituents on the benzene ring. nih.gov

Smaller substituents, such as fluorine and methyl groups, were generally preferred at all four positions of the aromatic ring. nih.gov The 4-position appeared to be more tolerant of slightly larger substituents. nih.gov For instance, fluorine-, methyl-, and methoxy-substituted analogues exhibited superior inhibitory potency compared to the unsubstituted compound. nih.gov Conversely, bulkier substitutions resulted in a significant loss of inhibitory potency. nih.gov Disubstitution at the 4-, 5-, and/or 6-positions was well-tolerated. nih.gov

In the context of anti-HIV agents based on the 3-hydroxy-indolin-2-one scaffold, the presence of a halogen, such as a bromo or chloro group, at the 5th position of the oxindole (B195798) ring markedly enhanced the potency against the HIV-1 reverse transcriptase (RT) enzyme. researchgate.netbohrium.com

The table below details the effects of aromatic ring substitutions on the activity of this compound analogues:

PositionSubstituentEffect on ActivityReference
4Fluorine, Methyl, MethoxyIncreased potency nih.gov
5Chloro, BromoEnhanced potency researchgate.netbohrium.com
7VariousWeaker potency nih.gov
4, 5, and/or 6DisubstitutionWell-tolerated nih.gov

Role of the N-Hydroxy Group in SAR

The N-hydroxy group is a crucial pharmacophore in many this compound analogues, playing a key role in their biological activity. In a study of DAAO inhibitors, the cyclic N-hydroxyurea moiety was identified as an essential element for potent inhibition. nih.gov Displacement of the 1-hydroxyl group with a hydrogen atom or an amino group led to a complete loss of activity. nih.gov Methylation of the 1-hydroxyl group also resulted in a complete loss of activity, likely due to the disruption of hydrogen-bonding interactions with key amino acid residues in the active site of the enzyme. nih.gov

The N-hydroxy group's importance is further highlighted by its ability to enhance the blood-brain barrier permeability of certain compounds. nih.gov The introduction of a hydroxyl group on the nitrogen atom of an imidazolyl ring significantly increased the permeability of the resulting molecule. nih.gov This suggests that the N-hydroxy group can contribute to improved pharmacokinetic properties, in addition to its direct role in target binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

For indole-based compounds, QSAR studies have been successfully applied to understand and predict their biological activities. For instance, a QSAR study on a series of 1,3-diaryl-2-propen-1-ones and their indole analogs revealed that selected electronic, steric, and lipophilic parameters had a good correlation with their antibacterial activity. researchgate.net Similarly, a 2D-QSAR model was developed for novel 1H-3-indolyl derivatives to predict their antioxidant activity. nih.gov

In the context of anti-inflammatory agents, a quantitative SAR analysis of indole-2-one derivatives revealed that high molecular polarizability and a low lipid/water partition coefficient (ALogP) were beneficial for their anti-inflammatory activity. dovepress.com For anti-HIV agents derived from diarylaniline, QSAR models have been developed to predict their biological activity and to understand the physicochemical parameters that govern their potency. chemmethod.com

Ligand Design Principles from SAR Data

The wealth of SAR data generated from studies on this compound analogues provides a strong foundation for the rational design of new, more potent, and selective ligands. Several key principles have emerged from these studies.

One important principle is the strategic placement of substituents to exploit specific interactions within the target's binding site. For example, the finding that smaller substituents on the aromatic ring of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones are preferred for DAAO inhibition suggests that the binding pocket is sterically constrained. nih.gov This knowledge can guide the design of new inhibitors with optimized substituents to maximize binding affinity.

Another key principle is the importance of the N-hydroxy group as a crucial pharmacophore. nih.gov Maintaining this group or introducing bioisosteric replacements that can mimic its hydrogen-bonding capabilities is a critical consideration in the design of new analogues.

The SAR data also highlights the importance of the C3 position as a key point for introducing diversity and modulating biological activity. tandfonline.comresearchgate.netbohrium.comnih.govnih.gov The use of different linkers and substituted aryl groups at this position allows for the fine-tuning of the compound's properties to achieve desired biological effects.

Finally, the integration of computational methods like QSAR and molecular docking with traditional SAR studies can accelerate the drug discovery process. nih.govnih.gov These in silico tools can help to prioritize compounds for synthesis and testing, and to provide a deeper understanding of the molecular basis of their activity.

Advanced Computational and Theoretical Studies of 1 Hydroxy 3h Indol 2 One

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. DFT methods are used to determine the optimized geometry and electronic structure of 1-hydroxy-3H-indol-2-one, providing a basis for understanding its stability and reactivity. Time-Dependent DFT (TD-DFT) is further employed to investigate the molecule's excited states and electronic transitions.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com According to FMO theory, the HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A small energy gap suggests that the molecule is more reactive because it can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the benzene (B151609) ring and the oxygen atoms, while the LUMO would be distributed over the electron-deficient areas, particularly the carbonyl group. This distribution governs how the molecule interacts with other chemical species.

Table 1: Representative Frontier Molecular Orbital Data Note: The following values are illustrative examples based on typical DFT calculations for similar heterocyclic compounds, as specific calculated values for this compound were not available in the searched literature.

Parameter Illustrative Value (eV) Significance
EHOMO -6.5 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.8 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.7 Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. wikipedia.org

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgrsc.org The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potentials are expected around the carbonyl oxygen and the hydroxyl oxygen, indicating their role as primary sites for hydrogen bonding and interaction with positive centers. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely hydrogen bond donor. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential and are associated with less reactive, hydrophobic surfaces, such as the benzene ring. researchgate.net

The MEP surface provides a comprehensive picture of the molecule's size, shape, and sites of electrostatic interaction, which is crucial for understanding its intermolecular interactions. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity and stability. nih.govhakon-art.com These descriptors are calculated using the following relationships:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from a system. nih.govmdpi.com

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap and are less reactive. mdpi.com

Chemical Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. nih.govarxiv.org

Electronegativity (χ): χ ≈ -(EHOMO + ELUMO) / 2. It quantifies the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the energy stabilization when a molecule acquires electrons from its environment, indicating its electrophilic power. hakon-art.com

These parameters allow for a quantitative comparison of the reactivity of different molecules and help in understanding their chemical behavior. researchgate.net

Table 2: Representative Chemical Reactivity Descriptors Note: These values are illustrative, calculated from the representative FMO energies in Table 1, as specific data for this compound were not available in the searched literature.

Descriptor Formula Illustrative Value Interpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.15 eV Measures electron escaping tendency.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.35 eV A higher value indicates greater stability and lower reactivity. mdpi.com
Chemical Softness (S) 1 / (2η) 0.21 eV⁻¹ A higher value indicates greater reactivity. nih.gov
Electronegativity (χ) 4.15 eV Represents the power to attract electrons.
Electrophilicity Index (ω) μ² / (2η) 3.66 eV A higher value indicates a better electrophile.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule (target), typically a protein. These methods are central to structure-based drug design. walisongo.ac.idnih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction. rsc.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which represents the binding affinity. frontiersin.org A lower, more negative binding energy value typically indicates a more stable and favorable interaction. frontiersin.org

Docking studies can reveal key binding interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The hydroxyl and carbonyl groups of this compound are prime candidates for forming such bonds.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzene ring) and hydrophobic residues in the protein's binding pocket.

Pi-Stacking: Interactions between the aromatic ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govunipd.it Starting from the docked pose, an MD simulation calculates the motion of every atom in the system over a period of nanoseconds to microseconds. nih.gov

The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will show the RMSD value converging and fluctuating around a stable average value over the course of the simulation, indicating that the ligand remains securely bound in the active site. researchgate.net In contrast, a large and continuous increase in RMSD would suggest that the ligand is unstable and may be diffusing away from the binding pocket. researchgate.net

Mechanistic Computational Studies (e.g., reaction pathways, transition states)

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving this compound and related N-hydroxyindole derivatives. A notable example is the investigation into the mechanistic duality of the indolyl 1,3-heteroatom transposition (IHT). nih.gov This type of study reveals that multiple reaction pathways can operate simultaneously, with the predominant pathway being influenced by the electronic properties of the substrate. nih.gov

In-depth mechanistic investigations, often employing techniques like isotope labeling studies, can trace the movement of specific atoms throughout a reaction. For instance, by labeling the carbonyl oxygen of an acyl N-hydroxyindole with ¹⁸O, researchers can track its final position in the product, thereby distinguishing between different proposed mechanisms. nih.gov Such studies have demonstrated that electronic perturbations to the indole (B1671886) system can alter the activation barriers of competing pathways at different rates, leading to a switch in the major reaction mechanism. nih.gov

While specific computational studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the principles derived from studies on analogous N-hydroxyindole derivatives are highly relevant. These studies underscore the importance of considering multiple potential mechanisms and the significant role that substrate electronics play in determining the energetic favorability of each pathway. nih.gov The understanding gained from these computational models allows for a "mechanism-driven reaction design," enabling the strategic development of efficient synthetic methods for the functionalization of indoles. nih.gov

A hypothetical representation of how computational studies could delineate competing reaction pathways for a derivative of this compound is presented in the table below. This illustrates the type of data generated from such studies.

Reaction PathwayKey Intermediate/Transition StateCalculated Activation Energy (kcal/mol)Influence of Electron-Donating GroupInfluence of Electron-Withdrawing Group
Pathway A: Concerted nih.govmdpi.com-Sigmatropic RearrangementCyclic three-membered transition state25.4Decreased activation energyIncreased activation energy
Pathway B: Stepwise Ionic MechanismCarbocation intermediate22.8Increased activation energyDecreased activation energy

Predictive Modeling for Biological Activity and ADME Properties

Predictive computational models are indispensable tools in modern drug discovery for assessing the potential biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. mdpi.comnih.govmdpi.comnih.govnih.gov For compounds like this compound and its derivatives, these in silico methods allow for the early identification of promising candidates and the flagging of those with potentially unfavorable pharmacokinetic profiles. mdpi.comnih.gov

Predictive Modeling for Biological Activity:

Computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict the biological targets and efficacy of novel compounds.

Molecular Docking: This method simulates the binding of a ligand (e.g., a this compound derivative) to the active site of a biological target, such as an enzyme or receptor. The results can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For instance, docking studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones, which share the core oxindole (B195798) structure, were used to predict their inhibitory activity against the tyrosinase enzyme. researchgate.net The estimated free energy of binding and inhibition constants (Ki) derived from these simulations help in ranking and prioritizing compounds for synthesis and biological testing. researchgate.net

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, these models can predict the activity of new, untested compounds. 2D-QSAR models have been successfully applied to indolyl derivatives to predict their antioxidant activity. mdpi.com

The following table illustrates hypothetical data from a predictive modeling study on this compound derivatives targeting a specific kinase.

DerivativePredicted Binding Affinity (kcal/mol)Predicted IC₅₀ (µM)Key Interacting Residues
This compound-6.85.2LEU298, VAL239
5-chloro-1-hydroxy-3H-indol-2-one-7.51.8LEU298, VAL239, ALA350
5-methoxy-1-hydroxy-3H-indol-2-one-7.13.5LEU298, VAL239, SER345

Predictive Modeling for ADME Properties:

In silico ADME modeling provides a computational framework to predict how a drug candidate will behave within a biological system. nih.gov These models assess key pharmacokinetic parameters:

Absorption: Predicting factors like intestinal absorption and cell permeability.

Distribution: Estimating how a compound distributes into different tissues and its binding to plasma proteins.

Metabolism: Identifying potential sites of metabolic transformation by enzymes like the cytochrome P450 family.

Excretion: Predicting the pathways and rate of elimination from the body.

For example, in silico ADMET (ADME and Toxicity) studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones were conducted to ensure their safety and non-toxic nature. researchgate.net These predictive models are crucial for optimizing lead compounds, as poor ADME properties are a major reason for the failure of drug candidates in clinical development. mdpi.com

The table below presents a sample of predicted ADME properties for this compound, as might be generated by common predictive software.

ADME PropertyPredicted Value/ClassificationInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PermeationLowUnlikely to cross into the central nervous system
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme
LogP (Lipophilicity)1.25Good balance between solubility and permeability

By integrating these computational approaches, researchers can perform a virtual screening and profiling of novel compounds like this compound, significantly streamlining the early phases of drug discovery and development. nih.gov

Advanced Analytical Characterization Techniques for 1 Hydroxy 3h Indol 2 One and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1-hydroxy-3H-indol-2-one and its analogues. By analyzing the interaction of these compounds with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-hydroxyoxindole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in 3-hydroxy-1,3-dihydro-2H-indol-2-one, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region (around 7-8 ppm). The proton attached to the nitrogen (N-H) of the lactam ring also gives a characteristic signal.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances include the carbonyl carbon (C=O) of the lactam ring, which typically appears significantly downfield (around 170-180 ppm). The carbons of the aromatic ring and the sp³-hybridized carbon at the C3 position also show characteristic chemical shifts that are sensitive to substitution.

The precise chemical shifts are highly dependent on the specific substituents attached to the 1-hydroxyoxindole core.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Select 3-Hydroxyoxindole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one 11.05 (s, 1H), 7.36–7.32 (m, 4H), 7.30 (d, J = 7.2 Hz, 2H), 7.28–7.24 (m, 2H), 7.11 (s, 1H), 7.00 (dt, J = 12.3, 8.9 Hz, 3H), 6.82 (dd, J = 11.6, 7.1 Hz, 1H), 6.62 (d, J = 4.3 Hz, 1H), 4.91 (s, 2H) 177.31, 142.59, 137.31, 136.82, 133.23, 129.58, 129.04, 127.89, 125.32, 125.06, 124.15, 123.01, 121.66, 120.87, 118.99, 115.62, 112.05, 109.68, 75.22, 43.17 researchgate.net
1-allyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one 11.04 (s, 1H), 7.33 (t, J = 7.3 Hz, 4H), 7.09 – 6.98 (m, 4H), 6.87 (t, J = 7.4 Hz, 1H), 6.52 (s, 1H), 5.92 – 5.76 (m, 1H), 5.28 – 5.10 (m, 2H), 4.42 – 4.21 (m, 2H) 176.89, 142.65, 137.30, 133.18, 132.43, 129.55, 125.40, 124.99, 124.11, 122.86, 121.61, 120.91, 119.02, 117.45, 115.65, 112.04, 109.60, 75.13, 41.92 researchgate.net

| Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate | 11.04 (s, 1H), 7.47 (d, J = 7.7 Hz, 1H), 7.32 (t, J = 9.2 Hz, 3H), 7.14 – 6.98 (m, 4H), 6.87 (t, J = 7.2 Hz, 1H), 6.59 (s, 1H), 4.57 (dd, J = 42.1, 17.7 Hz, 2H), 4.15 (dd, J = 13.5, 6.5 Hz, 2H), 1.19 (t, J = 6.8 Hz, 3H) | 177.15, 168.42, 142.42, 137.21, 132.92, 129.53, 125.32, 124.91, 124.14, 123.10, 121.62, 121.01, 119.01, 115.53, 111.92, 109.37, 75.02, 61.60, 14.47 | researchgate.net |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 1-hydroxyoxindole derivatives, characteristic absorption bands include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: For compounds with an unsubstituted lactam nitrogen, a sharp peak is observed around 3100-3500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the lactam carbonyl group is found in the range of 1650-1750 cm⁻¹.

C=C Stretch: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The indole (B1671886) nucleus is a chromophore that absorbs UV light. The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. For the parent compound, oxindole (B195798), absorption maxima are observed around 250 nm and 280-290 nm. The position and intensity of these bands can be influenced by the presence of the 1-hydroxy group and other substituents on the ring system, which can alter the electronic distribution within the chromophore. researchgate.netresearchgate.net

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable molecules. libretexts.orgmiamioh.edu For example, in hydroxyindole derivatives, the initial loss of an ·OH radical or a water molecule from the molecular ion can be a characteristic fragmentation step. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding a prominent protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻, which simplifies the determination of the molecular weight. researchgate.net

Table 2: ESI-MS Data for Select 3-Hydroxyoxindole Derivatives

Compound Calculated m/z Observed m/z Reference
1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one 354 353 (M-1) researchgate.net
1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one 388 387 (M-1) researchgate.net

| Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate | 350 | 349 (M-1) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 3′-benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione monohydrate showed that the two oxindole rings have a dihedral angle of 54.29 (5)°. The crystal packing was stabilized by N-H···O, O-H···O, and C-H···π interactions. sigmaaldrich.com Such detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of indole derivatives. semanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. mdpi.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. youtube.com A typical mobile phase for the analysis of indole derivatives consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. mdpi.com Detection is commonly achieved using a UV detector, as the indole ring system is chromophoric. nih.gov

HPLC methods can be optimized for various purposes, from rapid purity checks to the preparative isolation of specific compounds from a reaction mixture. nih.gov The development of a robust HPLC method requires careful selection of the column, mobile phase composition, flow rate, and detector settings to achieve optimal resolution and sensitivity for the target compounds.

Table 3: Common Compounds Mentioned

Compound Name
This compound
1-hydroxyoxindole
3-hydroxy-1,3-dihydro-2H-indol-2-one
1-benzyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one
1-allyl-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one
Ethyl 2-(3-hydroxy-3-(1H-indol-3-yl)-2-oxoindolin-1-yl)acetate
1-benzyl-5-chloro-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one
3′-benzyloxy-3-hydroxy-3,3′-bi-1H-indole-2,2′(3H,3′H)-dione
oxindole
indole
acetonitrile
methanol
formic acid

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and widely used separation technique that serves as a crucial analytical tool for monitoring reaction progress, identifying compounds, and assessing the purity of this compound and its derivatives. libretexts.org Its simplicity, speed, and low cost make it an indispensable method in synthetic organic chemistry. libretexts.orgaga-analytical.com.pl The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase. aga-analytical.com.pl

In the context of this compound derivatives, TLC is frequently employed to monitor the formation of products in real-time. For instance, during the synthesis of 3-hydroxy-indolyl-2-oxindole derivatives, reaction completion is monitored by TLC. rsc.org The choice of stationary and mobile phases is critical for achieving effective separation. Silica (B1680970) gel is the most common stationary phase due to its polarity and ability to separate a wide range of organic compounds. aga-analytical.com.plchromatographyonline.com

The selection of the eluent, or mobile phase, is determined by the polarity of the compounds to be separated. For derivatives of this compound, a mixture of ethyl acetate (B1210297) (EtOAc) and hexane (B92381) is often used. rsc.org The ratio of these solvents can be adjusted to optimize the separation, with a higher proportion of the more polar ethyl acetate leading to a greater elution strength.

Table 1: TLC Parameters for Monitoring Synthesis of this compound Derivatives

Parameter Description Reference
Stationary Phase Silica Gel rsc.orgchromatographyonline.com
Mobile Phase Ethyl Acetate (EtOAc) : Hexane (1:9) rsc.org

| Application | Monitoring the completion of the reaction for the synthesis of 3-hydroxy-indolyl-2-oxindole derivatives. | rsc.org |

After development, the separated compounds on the TLC plate are visualized. Compounds that absorb ultraviolet (UV) light can be detected under a UV lamp, often facilitated by a fluorescent indicator incorporated into the silica gel plate. scientificlabs.co.ukepfl.ch For compounds that are not UV-active or to enhance visualization, various chemical staining reagents can be employed. For indole derivatives, specific reagents can produce colored spots, allowing for their identification. epfl.ch The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined chromatographic conditions and is used for its identification. libretexts.org For example, a derivative, (RS)-3-hydroxy-2-{[(3aRS,6RS,7aRS)-2-(4-methylphenylsulfonyl)-2,3,3a,6,7,7a-hexahydro-3a,6-epoxy-1H-isoindol-6-yl]methyl}isoindolin-1-one, was reported to have an Rf value of 0.6 in an ethanol-DMF (1:2) solvent system. nih.gov

Other Advanced Analytical Methods (e.g., EPR for spin trapping, Hirshfeld surface analysis)

Beyond standard spectroscopic and chromatographic methods, other advanced analytical techniques provide deeper insights into the electronic properties and intermolecular interactions of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) for Spin Trapping

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. wikipedia.org Many chemical and biological processes involving this compound derivatives may generate short-lived radical intermediates that are difficult to detect directly. The technique of spin trapping is employed to overcome this challenge. wikipedia.orgljmu.ac.uk

Spin trapping involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.org This persistent radical adduct can then be readily detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information that can help identify the original transient radical. ljmu.ac.uk Nitrone-based compounds like α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) are commonly used spin traps. wikipedia.org The indole nucleus itself can be part of a spin trap molecule; for instance, 2-(2-Pyridyl)-3H-indol-3-one N-oxide has been synthesized and investigated as a potential spin trap for hydroxyl radicals. nih.gov This technique is particularly valuable for studying reaction mechanisms and understanding the role of radical species in the biological activities of these compounds. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govacs.org This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of close contacts between neighboring molecules. nih.gov For derivatives of this compound, understanding these non-covalent interactions is crucial as they govern the crystal packing, polymorphism, and ultimately, the physicochemical properties of the solid-state material.

The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal. acs.org The surface can be color-mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter or longer than the van der Waals radii. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. nih.gov

Table 2: Hirshfeld Surface Analysis Data for a this compound Derivative nih.gov

Interaction Type Molecule A Contribution (%) Molecule B Contribution (%)
H···H 55.8 53.5
O···H/H···O 24.5 26.3

The analysis indicates that H···H contacts, arising from van der Waals forces, are the most significant contributors to the crystal packing. nih.gov The substantial contribution from O···H/H···O interactions highlights the importance of hydrogen bonding, often involving the hydroxyl and carbonyl groups of the this compound core, in directing the crystal structure. nih.govresearchgate.net C–H···π interactions and π–π stacking interactions between the aromatic rings of the indole moiety can also play a role, which are visualized on shape-index maps derived from the Hirshfeld surface. nih.gov This detailed understanding of intermolecular forces is vital for crystal engineering and the rational design of new materials with desired properties.

Catalytic Applications and Mechanistic Insights Involving 1 Hydroxy 3h Indol 2 One Scaffolds

1-Hydroxy-3H-indol-2-one as a Catalyst or Ligand in Organic Reactions

Direct applications of this compound as a standalone catalyst or as a directing ligand in transition metal catalysis are not extensively documented in scientific literature. Instead, the compound is overwhelmingly utilized as a versatile precursor or substrate in reactions that are facilitated by an external catalyst.

The primary role of the this compound scaffold in catalyzed reactions is to serve as a progenitor to a highly reactive alkylideneindolenine (a vinylogous imine) intermediate. This transformation is typically initiated by a Lewis acid or Brønsted acid catalyst, which facilitates the dehydration of the tertiary alcohol at the C3 position. This reactive intermediate is then susceptible to nucleophilic attack, allowing for the formation of a wide array of 3,3-disubstituted oxindoles.

A prominent example of this reactivity is the Lewis acid-catalyzed Friedel-Crafts alkylation of electron-rich aromatics with 3-hydroxy-2-oxindoles researchgate.net. In these reactions, a catalyst such as scandium(III) triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃) promotes the elimination of the hydroxyl group, generating the key electrophilic intermediate that subsequently reacts with nucleophiles like phenols, anilines, furans, and indoles researchgate.net. This two-step process, involving catalytic activation of the 3-hydroxyoxindole followed by nucleophilic addition, provides an efficient route to molecules with an all-carbon quaternary center, which are of significant interest in medicinal chemistry researchgate.net.

Role in Supported Catalysis Systems

The principles of sustainable and efficient chemistry have driven the development of supported catalysis systems, which facilitate catalyst recovery and reuse, thereby reducing waste and cost. While this compound itself has not been reported as an immobilized catalyst, the synthesis of oxindoles and related derivatives frequently employs heterogeneous and polymer-supported catalytic systems.

These approaches focus on immobilizing the active catalyst that produces or functionalizes the oxindole (B195798) scaffold. Examples include:

Polymer-Supported Palladium Catalysts: A heterogeneous N-heterocyclic carbene palladium complex supported on a polymer has been developed for the synthesis of oxindoles via C(sp³)–H activation. This system allows for the reaction to be run in a continuous-flow reactor, minimizing waste and simplifying product purification kuleuven.beacs.org.

Recyclable Coordination Polymers: A nickel-containing coordination polymer has been shown to be a stable and reusable catalyst for the synthesis of oxindole derivatives through a borrowing hydrogen strategy, which is an atom-efficient and green process mdpi.comresearchgate.net.

Silica-Supported Catalysts: Silica-supported dodecatungstophosphoric acid has been used as a reusable, heterogeneous catalyst for the synthesis of azaarene-substituted 3-hydroxy-2-oxindoles rsc.org. Similarly, indium(III) acetylacetonate (B107027) anchored to functionalized silica (B1680970) gel has proven effective for synthesizing oxindole derivatives in aqueous media researchgate.net.

These examples demonstrate a clear trend toward the heterogenization of catalysts used in oxindole chemistry. This strategy aligns with green chemistry principles by enabling catalyst recycling and often allowing for the use of more environmentally benign solvents. Although the this compound moiety is the target or substrate rather than the catalyst, these supported systems are crucial for its sustainable production and modification.

Green Chemistry Approaches in Catalysis with Indole (B1671886)/Oxindole Derivatives

The synthesis of this compound and its derivatives is an area where green chemistry principles have been increasingly applied. The focus has been on developing catalytic methods that are more sustainable, safer, and more efficient than traditional approaches sjp.ac.lk.

Key green chemistry strategies in this field include:

Use of Green Solvents: Many catalytic syntheses of oxindoles have been adapted to use environmentally benign solvents. Water, in particular, has been successfully employed as a reaction medium for the synthesis of 3,3-di(indolyl)oxindoles, in some cases proceeding efficiently without any catalyst sjp.ac.lkoup.com. Mixtures of ethanol (B145695) and water are also common, providing a non-toxic and inexpensive solvent system sjp.ac.lk.

Biocatalysis: Enzymes are being explored as green catalysts. For instance, lipase (B570770) from porcine pancreas has been used to catalyze a one-pot tandem reaction in aqueous media for the synthesis of spirooxindoles, demonstrating the potential of biocatalysis in creating complex molecular structures under mild conditions semanticscholar.org.

Recyclable and Heterogeneous Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. In oxindole synthesis, this has been achieved using magnetic nanoparticles, which can be easily recovered with an external magnet, and coordination polymers that can be filtered and reused multiple times with minimal loss of activity mdpi.comresearchgate.net.

Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of 3-indolyl-3-hydroxy oxindoles, often without the need for a catalyst or solvent ajgreenchem.com.

The following table summarizes several green catalytic approaches used in the synthesis of oxindole derivatives.

Catalytic ApproachCatalyst / SystemSolventKey Green Feature(s)Reference
Borrowing HydrogenNickel-Coordination PolymerTolueneRecyclable heterogeneous catalyst, atom-efficient mdpi.com
One-Pot Tandem ReactionPorcine Pancreatic LipaseWaterBiocatalysis, aqueous medium, one-pot synthesis semanticscholar.org
C(sp³)–H ActivationPolymer-Supported Pd-NHCCPME/WaterHeterogeneous catalysis, flow chemistry, solvent recycling kuleuven.beacs.org
C–H FunctionalizationSilica-Supported DTPTolueneReusable heterogeneous catalyst rsc.org
Knoevenagel CondensationAPTES-Functionalized SilicaSolvent-freeMicrowave-assisted, reusable solid medium ajgreenchem.com

These methodologies highlight the commitment within the field to align the synthesis of valuable chemical scaffolds like this compound with the principles of sustainability.

Mechanistic Studies of Catalytic Processes

Mechanistic studies of reactions involving this compound primarily focus on its role as a precursor that undergoes catalytic activation. The most frequently studied mechanism is its dehydration to form a reactive electrophile, which is central to its use in Friedel-Crafts type alkylations and other nucleophilic addition reactions researchgate.net.

The generally accepted mechanism involves the following steps:

Activation of the Hydroxyl Group: A Lewis acid or Brønsted acid catalyst coordinates to the oxygen atom of the C3-hydroxyl group. This coordination transforms the hydroxyl into a better leaving group (e.g., H₂O).

Nucleophilic Attack: An electron-rich nucleophile (such as an indole, phenol, or furan) attacks the electrophilic C3 position of the intermediate.

Rearomatization and Catalyst Regeneration: The resulting adduct rearomatizes to form the final 3,3-disubstituted oxindole product, and the catalyst is regenerated, allowing it to participate in another cycle.

This catalytic cycle is depicted in the context of a Lewis acid-catalyzed Friedel-Crafts alkylation researchgate.netmt.comorganic-chemistry.org. DFT calculations have been used in related systems, such as the catalytic asymmetric Friedel-Crafts reactions of indoles, to propose that a bifunctional catalyst can activate both the electrophile and the nucleophile simultaneously, creating a chiral pocket that controls the stereochemistry of the product nih.gov.

In addition to its role as an electrophile precursor, mechanistic investigations have also explored the formation of the 3-hydroxyoxindole scaffold itself. For example, in organocatalyzed aldol (B89426) reactions between isatins and ketones, the proposed mechanism often involves the formation of an enamine intermediate from the ketone and the amine catalyst. This enamine then acts as the nucleophile, attacking the C3-carbonyl of the isatin (B1672199) scispace.com. The synergistic activation of the isatin by a hydrogen-bonding component of the catalyst and the nucleophile by the amine moiety is crucial for achieving high efficiency and stereocontrol scispace.com.

Academic Perspectives on the Patent Landscape of 1 Hydroxy 3h Indol 2 One Derivatives

Review of Patent Literature for Therapeutic Applications (e.g., anticancer agents)

The patent literature for 1-hydroxy-3H-indol-2-one and related oxindole (B195798) derivatives reveals a strong focus on their application as therapeutic agents, particularly in oncology. The indole-2-one core is a privileged scaffold, forming the basis for numerous compounds with diverse biological activities. nih.govmdpi.com

Patents frequently describe 3,3-disubstituted oxindole derivatives as potent anticancer agents for treating hyperproliferative diseases. google.com These compounds are often designed to inhibit specific cellular targets crucial for cancer progression. For instance, derivatives of the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore have shown significant antitumor activity, including in drug-resistant breast cancer models. nih.gov The therapeutic potential extends to various cancer types, with specific indole-based compounds being investigated as promising agents against aggressive cancers like glioblastoma. mdpi.com

Beyond general anticancer activity, patents also cover indolinone derivatives for the treatment of diseases characterized by abnormal cell proliferation by inhibiting specific cell cycle kinases. google.com The versatility of the indole (B1671886) scaffold is further demonstrated by patents for 1H-indole-2,3-dione derivatives, which are claimed to be useful as cardiotonics, bronchodilators, and anti-asthmatics. google.com Additionally, research has explored indole-2-one derivatives for their anti-inflammatory, antibacterial, antifungal, and antitubercular activities. nih.govnih.govmdpi.com

The following table summarizes key therapeutic applications of this compound and related derivatives as detailed in patent literature and academic research.

Therapeutic AreaSpecific Application/TargetCompound Class/Derivative
Oncology Treatment of hyperproliferative disorders, inhibition of abnormal cell growth. google.com3,3-disubstituted-oxindole derivatives
Treatment of drug-resistant, estrogen receptor-positive breast cancer. nih.gov3-(4-hydroxyphenyl)indoline-2-one derivatives
Inhibition of specific cell cycle kinases. google.comIndolinone derivatives
Treatment of glioblastoma. mdpi.comIndole-based derivatives
Anti-pancreatic cancer agents. nih.govConjugates of indolo[2,3-b]quinoline
Cardiovascular & Respiratory Cardiotonics, bronchodilators, anti-asthmatics. google.com1H-Indole-2,3-dione derivatives
Infectious Diseases Antibacterial, antifungal, antitubercular activities. nih.gov1,3-Dihydro-2H-indol-2-ones derivatives
Inflammatory Diseases Anti-inflammatory agents. nih.govmdpi.comIndole-2-one and 7-aza-2-oxindole derivatives

Analysis of Novel Synthetic Methodologies in Patents

The growing interest in this compound derivatives has spurred the development of novel and efficient synthetic methodologies, which are frequently the subject of patent applications. These patents often focus on processes that are scalable, cost-effective, and allow for diverse substitutions on the core scaffold.

One prominent approach involves the annulation of C-nitrosoaromatics with conjugated terminal alkynones, providing a highly regioselective and atom-economical route to N-hydroxy-3-aroylindoles. unito.it This method is notable for its simplicity and good to moderate yields. Another strategy detailed in the literature is the one-pot, three-component reaction of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate (B1210297) under catalyst-free conditions to produce complex indole derivatives. researchgate.net

Patents also describe processes for the preparation of key intermediates for indoline (B122111) derivatives, highlighting the industrial importance of streamlined synthetic routes. google.com For example, multicomponent tandem cyclization reactions induced by visible light have been developed for the direct synthesis of 3-fluoroalkyl-substituted indoles from readily available starting materials. acs.org

The table below outlines some of the novel synthetic strategies for preparing this compound and its derivatives found in recent literature.

Synthetic MethodologyKey FeaturesStarting Materials
Annulation Reaction unito.itSimple, highly regioselective, atom- and step-economical.C-nitrosoaromatics, conjugated terminal alkynones
One-Pot, Three-Component Reaction researchgate.netCatalyst-free, mild reaction conditions, operational simplicity, good to excellent yields.Isatins, 2-hydroxy-1,4-naphthoquinone, ammonium acetate
Visible-Light-Induced Multicomponent Tandem Cyclization acs.orgForms two C-O and two C-C bonds in a single step.o-Alkenyl aromatic isocyanides, fluorinated alcohols, sulfur ylides
Intramolecular Cyclization nih.govSynthesis of new hydroxy- and anilinoindanone derivatives.3-hydroxybenzo[e]isoindolinone, alkyllithium

Emerging Trends and Intellectual Property Considerations

The patent landscape for this compound derivatives indicates several emerging trends. There is a clear shift towards the development of highly specific, target-based therapies. Instead of broad cytotoxic agents, research and patent filings are increasingly focused on derivatives that modulate specific biological pathways or protein targets involved in disease pathogenesis. mdpi.comnih.gov This is particularly evident in the anticancer field, where compounds are being designed to target specific kinases or pathways like the unfolded protein response. nih.govgoogle.com

Another trend is the exploration of novel therapeutic areas for indole-based compounds beyond oncology and inflammation. For example, recent patent applications describe the use of indole derivatives for disrupting and inhibiting bacterial biofilm formation, opening up new avenues for antimicrobial therapies. google.com

From an intellectual property perspective, the field is becoming increasingly crowded, necessitating a focus on novel chemical matter and inventive synthetic processes. Companies and academic institutions are patenting not only the final compounds but also key intermediates and specific methods of synthesis to secure a broader intellectual property position. google.com There is also a strategic focus on developing derivatives with improved pharmacokinetic properties, such as enhanced oral bioavailability, which can be a key point of differentiation in a competitive market.

The development of conjugates, where an indole moiety is linked to another pharmacophore, is also an emerging strategy to create bifunctional molecules with potentially synergistic effects or improved targeting. nih.gov As our understanding of the molecular basis of diseases deepens, we can expect to see a continued rise in patent applications for rationally designed this compound derivatives with highly specific and potent therapeutic activities.

Future Directions and Research Outlook for 1 Hydroxy 3h Indol 2 One Chemistry

Development of Novel Synthetic Methodologies and Greener Approaches

The synthesis of oxindole (B195798) derivatives has been a subject of intense research, and future efforts are increasingly focused on developing more efficient, cost-effective, and environmentally benign methodologies. iiserpune.ac.in The demand for sustainable protocols has risen as classical methods often have significant limitations and environmental drawbacks. iiserpune.ac.in

Moreover, the development of novel catalytic systems is a key area of future research. This includes the use of metal-free catalysis, such as the TEMPO-promoted C(sp3)-H hydroxylation of 2-oxindoles, and the design of highly efficient and recyclable catalysts. researchgate.net The in-situ generation of catalysts from readily available starting materials, for example, represents a move towards more sustainable and practical synthetic processes. researchgate.net

Table 1: Emerging Green Approaches in Oxindole Synthesis

Green Approach Description Advantages
Green Solvents Utilizing environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents. iiserpune.ac.inbohrium.com Reduces formation of toxic waste, often allows for easier work-up procedures. iiserpune.ac.in
Microwave/Visible-Light Irradiation Using alternative energy sources to drive chemical reactions. iiserpune.ac.in Can lead to shorter reaction times, higher yields, and minimal waste. iiserpune.ac.in
Catalyst-Free Reactions Designing reactions that proceed efficiently without the need for a catalyst. bohrium.com Avoids the use of often toxic and expensive catalysts, simplifies purification. bohrium.com

| One-Pot, Multicomponent Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. bohrium.com | Increases efficiency, reduces solvent usage and waste generation. bohrium.com |

Exploration of Undiscovered Biological Activities and Target Identification

The oxindole scaffold is present in a wide array of natural and synthetic compounds demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.gov The 3-substituted-3-hydroxy-2-oxindole core, in particular, is found in several natural products with significant bioactivity and is a target in drug discovery programs. researchgate.netjuniperpublishers.com Despite the extensive research, the full therapeutic potential of 1-hydroxyoxindole derivatives remains to be uncovered.

Future research will likely focus on screening 1-hydroxyoxindole libraries against a wider range of biological targets to discover novel therapeutic applications. researchgate.net A significant area of interest is in cancer therapy, where oxindole derivatives have been identified as inhibitors of key signaling pathways. nih.gov For instance, the vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy for its role in angiogenesis, has been identified as a potential target for oxindole derivatives through computational repositioning strategies. nih.govresearchgate.net

The exploration of new biological activities will be driven by a deeper understanding of the structure-activity relationships (SARs) of the 1-hydroxyoxindole scaffold. nih.gov This will enable the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. The versatility of the oxindole ring allows for modifications at various positions, providing a rich chemical space for the development of new therapeutic agents. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is revolutionizing drug discovery and chemical research. acs.org For the future of 1-hydroxyoxindole chemistry, this integration will be crucial for accelerating the discovery and development of new compounds with desired properties. researchgate.net

Computer-Aided Drug Design (CADD) offers powerful tools for understanding molecular interactions and predicting the biological activity of novel compounds. acs.org Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can be used to identify potential biological targets for 1-hydroxyoxindole derivatives and to predict their binding affinity and mode of interaction. researchgate.net For example, in silico analyses have been successfully used to identify VEGFR-2 as a potential target for oxindole scaffolds, guiding subsequent experimental validation. researchgate.net Quantum chemical predictions can also be employed to evaluate the stability of different tautomeric forms of oxindole derivatives, which is crucial for understanding their activity. researchgate.net

This computational-first approach allows for a more focused and efficient use of experimental resources. acs.org By prioritizing compounds that are predicted to be active, researchers can reduce the time and cost associated with synthesizing and testing large libraries of compounds. The experimental results, in turn, provide valuable data for refining and improving the accuracy of the computational models, creating a powerful feedback loop that drives scientific discovery. acs.orgnih.gov

Table 2: Integrated Approaches in 1-Hydroxyoxindole Research

Approach Description Application Example
In Silico Target Identification Using computational methods to screen compound libraries against databases of biological targets. researchgate.net Identifying VEGFR-2 as a potential kinase target for oxindole derivatives. researchgate.net
Molecular Docking Predicting the preferred orientation and binding affinity of a ligand to a target protein. researchgate.net Evaluating the electrostatic complementarity of oxindole derivatives with the VEGFR-2 binding site. researchgate.net
Quantum Chemistry Calculations Using ab initio methods to predict molecular properties like tautomeric stability. researchgate.net Determining the most stable tautomeric form of oxindole compounds at physiological pH. researchgate.net

| Experimental Validation | Performing laboratory experiments (e.g., biological assays) to confirm computational predictions. researchgate.net | In vitro testing of candidate compounds for inhibitory activity against the identified target. researchgate.net |

Potential in Materials Science and Other Non-Medicinal Fields

While the vast majority of research on 1-hydroxyoxindole and its derivatives has been concentrated in medicinal chemistry, the unique structural and electronic properties of the oxindole core suggest potential for applications in other fields, particularly materials science. Nitrogen-containing heterocycles are recognized for their importance in the function of not only pharmaceuticals but also agrochemicals and functional materials.

The exploration of oxindole-based compounds in materials science is an emerging area with significant potential. For instance, related heterocyclic structures have been incorporated into nanofibers and nanotubes, which have shown promise in a variety of applications including:

Electronics: as components in sensors, nanodiodes, and field-effect transistors.

Energy Storage: in the development of supercapacitors.

Actuators and Displays: for use in electrochromic displays and actuators.

The ability of the oxindole scaffold to be readily functionalized allows for the tuning of its electronic and physical properties. researchgate.net This could enable the design of novel organic materials with tailored characteristics for specific applications. Future research could investigate the incorporation of 1-hydroxyoxindole units into polymer backbones to create new functional polymers. The coordination chemistry of 1-hydroxyoxindole with various metals could also be explored for the development of novel catalysts or materials with interesting magnetic or optical properties. Although this area is currently underexplored, the foundational chemistry of oxindoles provides a strong basis for future innovation in non-medicinal fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-hydroxy-3H-indol-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A widely used method involves acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the synthesis of indol-2-one derivatives under mild conditions (60–80°C, 4–6 hours), achieving yields >75% . Optimization includes solvent selection (e.g., ethanol or acetonitrile), stoichiometric control of reactants, and catalyst loading (5–10 mol% p-TSA). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography using ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., hydroxyl proton at δ 10–12 ppm, carbonyl carbon at δ 170–180 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C8_8H7_7NO2_2 at m/z 149.0477) and fragmentation patterns .
  • IR Spectroscopy : Identify O–H (3200–3500 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected ion intensities in mass spectrometry) be resolved during synthesis validation?

  • Methodological Answer : Discrepancies in ion intensities (e.g., m/z 415 with intensity 157,667 vs. m/z 431 at 1.018e+7 in vs. 6) may arise from impurities or isomeric byproducts. Address this by:

  • Repurification : Re-run column chromatography with finer gradients.
  • Tandem MS (MS/MS) : Fragment dominant ions to identify structural deviations.
  • Isotopic Labeling : Trace unexpected peaks to side reactions (e.g., oxidation or dimerization) .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) to calculate:

  • Polar Surface Area (PSA) : Predict solubility (e.g., PSA of 62.3 Ų suggests moderate hydrophilicity) .
  • LogP : Estimate partitioning behavior (experimental logP ~1.1) .
  • Tautomeric Stability : Compare energy levels of keto-enol forms using Gaussian or ORCA software . Validate with 1H^1H-NMR solvent-dependent studies.

Q. How can the bioactivity of this compound derivatives be systematically evaluated against pathogens?

  • Methodological Answer : Design in vitro assays:

  • Antimicrobial Activity : Use microdilution broth assays (e.g., against Mycobacterium tuberculosis H37Rv, MIC determination) with positive controls (e.g., isoniazid) .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.
  • Mechanistic Studies : Perform molecular docking against target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

Q. What strategies mitigate low yields in large-scale synthesis of this compound derivatives?

  • Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Solutions:

  • Flow Chemistry : Improve temperature control and mixing efficiency.
  • Catalyst Immobilization : Use silica-supported p-TSA to enhance recyclability.
  • In Situ Monitoring : Deploy FTIR or Raman spectroscopy for real-time reaction tracking .

Data-Driven Research Considerations

Q. How do substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-donating groups (e.g., –OCH3_3 at position 5) increase nucleophilicity, facilitating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., –NO2_2) require Pd(OAc)2_2/XPhos catalytic systems. Analyze Hammett constants (σ) to predict regioselectivity .

Q. What analytical techniques are critical for resolving isomeric byproducts in indol-2-one synthesis?

  • Methodological Answer : Differentiate isomers via:

  • Chiral HPLC : Use amylose-based columns for enantiomeric separation.
  • 2D NMR (COSY, NOESY) : Identify spatial correlations between protons (e.g., distinguishing C-3 vs. C-5 substitution patterns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-3H-indol-2-one
Reactant of Route 2
1-hydroxy-3H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.